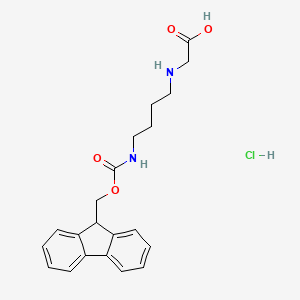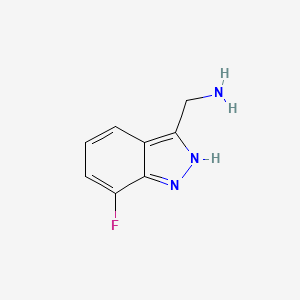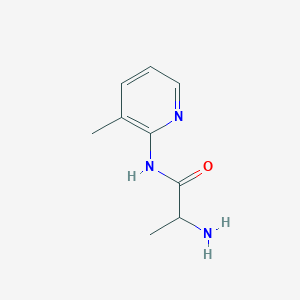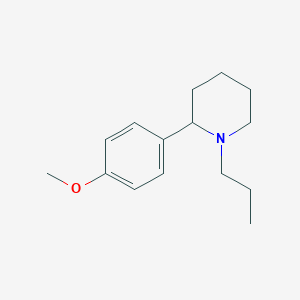![molecular formula C12H16N2 B13011817 N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a compound that features a bicyclic structure fused with a pyridine ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where an appropriately substituted bromobenzene is reacted with magnesium to form the Grignard reagent, which is then reacted with norcamphor to yield the desired alcohol . This alcohol can then be further reacted with an alkyl halide to form the target compound .
Analyse Chemischer Reaktionen
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity and potentially providing therapeutic benefits in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar structural features and potential therapeutic applications.
The uniqueness of this compound lies in its specific bicyclic structure fused with a pyridine ring, which imparts distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]heptanyl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2 |
InChI-Schlüssel |
QKISGKFQADQVQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)

![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)




![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)

![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)


